naphtho[2,1-b]furan-1(2H)-one
Overview
Mechanism of Action
Target of Action
It’s known that naphtho-furan derivatives have been evaluated for varied biological activities, suggesting they interact with multiple targets .
Mode of Action
The mode of action of naphtho[2,1-b]furan-1(2H)-one involves its interaction with these targets, leading to changes at the molecular level. For instance, depending on the reaction conditions, the acylation of 2-ethylnaphtho[2,1-b]furan leads to the formation of a mixture of 1-acetyl-, 5-acetyl-, and 1,5-diacetyl derivatives . The preference of the primary attack of the electrophile at the C5 position has been indicated .
Biochemical Pathways
Naphtho-furan derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
Naphtho-furan derivatives have shown potential biological activities, indicating they can induce significant molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotript can be synthesized through a series of chemical reactions involving the condensation of specific precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with tryptamine in the presence of a base to form the desired product . The reaction conditions typically include:
- Solvent: Dichloromethane or similar organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of Benzotript follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to accommodate higher volumes of reactants
- Continuous monitoring of reaction conditions to ensure consistency and yield
- Purification steps such as recrystallization or chromatography to obtain high-purity Benzotript
Chemical Reactions Analysis
Types of Reactions: Benzotript undergoes various chemical reactions, including:
Oxidation: Benzotript can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: Benzotript can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
- Oxidized derivatives
- Reduced analogs
- Substituted products with various functional groups
Scientific Research Applications
Benzotript has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for its potential in cancer treatment due to its antiproliferative properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Proglumide: Another cholecystokinin receptor antagonist with similar antiproliferative effects.
Lorglumide: A compound with similar receptor antagonistic properties but different chemical structure.
Asperlicin: A cholecystokinin receptor antagonist with distinct pharmacological properties.
Uniqueness of Benzotript: Benzotript stands out due to its specific antiproliferative effects on human colon carcinoma cell lines and its dual antagonistic action on both cholecystokinin and gastrin receptors .
Properties
IUPAC Name |
benzo[e][1]benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYAPWXJUCNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362987 | |
Record name | naphtho[2,1-b]furan-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19997-42-3 | |
Record name | naphtho[2,1-b]furan-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?
A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:
- Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []
- Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []
Q2: What are the proposed mechanisms for these synthetic approaches?
A2:
- Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []
- Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []
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